1-Propyl-1H-indol-7-amine
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Overview
Description
1-Propyl-1H-indol-7-amine is an indole derivative, a class of compounds known for their diverse biological activities and significant roles in various scientific fields. Indole derivatives are prevalent in natural products and synthetic drugs, exhibiting a wide range of pharmacological properties .
Preparation Methods
The synthesis of 1-Propyl-1H-indol-7-amine typically involves the Fischer indole synthesis, a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Industrial production methods often utilize optimized catalysts and reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Scientific Research Applications
1-Propyl-1H-indol-7-amine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Propyl-1H-indol-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Propyl-1H-indol-7-amine can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone that regulates growth and development.
Serotonin: A neurotransmitter derived from tryptophan, playing a crucial role in mood regulation.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H14N2 |
---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
1-propylindol-7-amine |
InChI |
InChI=1S/C11H14N2/c1-2-7-13-8-6-9-4-3-5-10(12)11(9)13/h3-6,8H,2,7,12H2,1H3 |
InChI Key |
VZDJXDXTBDBMGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC2=C1C(=CC=C2)N |
Origin of Product |
United States |
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